

# Application Notes: Quantifying Metabolic Fluxes with [U-<sup>13</sup>C<sub>5</sub>]-Inosine

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## Compound of Interest

Compound Name: Inosine-13C

Cat. No.: B12410264

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## Introduction

Metabolic reprogramming is a hallmark of various physiological and pathological states, including cancer and immune cell activation.<sup>[1]</sup> Understanding the dynamic rewiring of metabolic pathways is crucial for identifying therapeutic targets and developing novel drugs. Stable isotope-resolved metabolomics (SIRM) using <sup>13</sup>C-labeled substrates is a powerful technique to trace the fate of atoms through metabolic networks and quantify intracellular metabolic fluxes.<sup>[2][3]</sup>

Inosine, a purine nucleoside, has emerged as a significant alternative carbon source, particularly in nutrient-deprived environments like the tumor microenvironment.<sup>[4][5]</sup> Effector T cells and some cancer cells can utilize inosine to fuel central carbon metabolism, supporting proliferation and function when glucose is scarce.<sup>[4][6]</sup> Specifically, the ribose moiety of inosine can be catabolized to provide both energy in the form of ATP and biosynthetic precursors for pathways like the pentose phosphate pathway (PPP) and glycolysis.<sup>[4][6][7]</sup>

This application note details the use of uniformly labeled inosine ([U-<sup>13</sup>C<sub>5</sub>]-Inosine), where all five carbon atoms in the ribose sugar are <sup>13</sup>C, to quantify its contribution to central carbon metabolism. By tracking the incorporation of these <sup>13</sup>C atoms into downstream metabolites, researchers can elucidate the activity of key metabolic pathways.

## Principle of the Method

The core of this method relies on the enzymatic activity of Purine Nucleoside Phosphorylase (PNP), which cleaves inosine into hypoxanthine and ribose-1-phosphate (R1P).[4][7] When using [U- $^{13}\text{C}_5$ ]-Inosine, the resulting R1P is fully labeled with five  $^{13}\text{C}$  atoms. This [ $^{13}\text{C}_5$ ]-R1P can then enter the central carbon metabolism.

- **Pentose Phosphate Pathway (PPP):** [ $^{13}\text{C}_5$ ]-R1P is converted to [ $^{13}\text{C}_5$ ]-ribose-5-phosphate, a key PPP intermediate. The PPP is crucial for generating NADPH and precursors for nucleotide synthesis.[6]
- **Glycolysis:** Labeled intermediates from the PPP can enter the glycolytic pathway, leading to the production of  $^{13}\text{C}$ -labeled pyruvate and lactate.[6][8]
- **TCA Cycle:** Labeled pyruvate can be converted to labeled acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle, resulting in  $^{13}\text{C}$ -labeled TCA intermediates.[8]

By measuring the mass isotopologue distribution (MID) of these key metabolites using mass spectrometry, it is possible to calculate the relative contribution of inosine to these pathways.

## Key Metabolic Pathways Involved

The catabolism of [U- $^{13}\text{C}_5$ ]-Inosine feeds into several central metabolic pathways. Understanding these connections is essential for interpreting the labeling patterns.

Metabolic fate of [U- $^{13}\text{C}_5$ ]-Inosine in central carbon and purine salvage pathways.

## Experimental Workflow for $^{13}\text{C}$ -Inosine Flux Analysis

A typical metabolic flux experiment involves several key stages, from cell culture to computational data analysis.[9] The workflow ensures reproducible and accurate quantification of metabolic fluxes.

General workflow for  $^{13}\text{C}$  metabolic flux analysis using  $^{13}\text{C}$ -Inosine.

## Protocols

### Protocol 1: Cell Culture and Isotope Labeling

This protocol is adapted for suspension cells (e.g., T cells) but can be modified for adherent cells.

#### Materials:

- Cells of interest (e.g., activated human T-effector cells)
- Appropriate culture medium (e.g., RPMI-1640), potentially glucose-free for specific experimental aims
- Fetal Bovine Serum (FBS), dialyzed
- [U-<sup>13</sup>C<sub>5</sub>]-Inosine (Cambridge Isotope Laboratories, Inc. or equivalent)
- 6-well culture plates
- Incubator (37°C, 5% CO<sub>2</sub>)

#### Procedure:

- Seed cells at a density of 1-2 x 10<sup>6</sup> cells/mL in 6-well plates. For comparative analysis, set up parallel cultures with unlabeled inosine, [U-<sup>13</sup>C<sub>6</sub>]-Glucose, or other tracers as needed.[\[6\]](#)
- Prepare the labeling medium. For tracing inosine's contribution under glucose restriction, use a glucose-free RPMI medium supplemented with 10% dialyzed FBS and the desired concentration of [U-<sup>13</sup>C<sub>5</sub>]-Inosine (e.g., 100 μM).
- Remove the existing medium from the cells via gentle centrifugation (300 x g, 5 min).
- Resuspend the cell pellet in the pre-warmed labeling medium.
- Incubate the cells for a sufficient duration to approach isotopic steady-state. This time varies by cell type and metabolic rates but typically ranges from 6 to 24 hours. A time-course experiment is recommended to determine the optimal labeling time.[\[10\]](#)
- Proceed immediately to metabolite extraction.

## Protocol 2: Metabolite Extraction

Rapid quenching of metabolic activity is critical to prevent metabolite degradation and accurately capture the metabolic state.[\[11\]](#)

#### Materials:

- 80% Methanol (LC-MS grade), pre-chilled to -80°C
- Phosphate-Buffered Saline (PBS), ice-cold
- Centrifuge capable of reaching -9°C or 4°C
- Dry ice
- Lyophilizer or vacuum concentrator

#### Procedure:

- Transfer the cell suspension (e.g.,  $1-5 \times 10^6$  cells) to a microcentrifuge tube.
- Centrifuge at 1,000 x g for 3 minutes at 4°C to pellet the cells.[\[12\]](#)
- Quickly aspirate the supernatant.
- Wash the cell pellet once with 1 mL of ice-cold PBS to remove extracellular metabolites and centrifuge again.
- Aspirate the PBS and add 1 mL of pre-chilled 80% methanol (-80°C) to the cell pellet to quench metabolism and extract polar metabolites.
- Vortex vigorously for 60 seconds.
- Incubate the samples on dry ice for 15 minutes, followed by centrifugation at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant containing the metabolites to a new labeled tube.
- Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or by lyophilization.[\[13\]](#)
- Store the dried extracts at -80°C until MS analysis.

## Protocol 3: Mass Spectrometry Analysis

This protocol provides a general outline for LC-MS based analysis. Specific parameters must be optimized for the instrument in use.

### Materials:

- Dried metabolite extracts
- LC-MS grade water with 0.1% formic acid (Mobile Phase A)
- LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
- High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to a liquid chromatography system (e.g., Vanquish UHPLC).

### Procedure:

- Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50  $\mu$ L) of an appropriate solvent (e.g., 50% methanol).
- Centrifuge at maximum speed for 10 minutes to pellet any insoluble material.
- Transfer the supernatant to LC-MS vials.
- Inject a small volume (e.g., 2-5  $\mu$ L) onto the LC-MS system.
- Separate metabolites using a suitable chromatography column (e.g., a reverse-phase C18 column for general metabolomics or a HILIC column for polar metabolites).
- Acquire data in full scan mode with a mass resolution of >70,000 to accurately determine the mass of isotopologues.
- Use a data analysis software (e.g., Xcalibur, TraceFinder) to identify peaks corresponding to key metabolites of the PPP, glycolysis, and TCA cycle and to extract their mass isotopologue distributions (MIDs).

## Data Presentation and Analysis

The primary output of the MS analysis is the MID for each metabolite, which represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). This data must be corrected for the natural abundance of  $^{13}\text{C}$ . The corrected MID values can then be used to calculate metabolic fluxes using software packages like INCA, Metran, or VANTED.[9]

Below is a table summarizing hypothetical quantitative data from an experiment comparing the labeling of central carbon metabolites in T-effector cells cultured with either [U- $^{13}\text{C}_6$ ]-Glucose or [U- $^{13}\text{C}_5$ ]-Inosine in a glucose-free medium.[6]

Metabolite	Isotopologue	Fractional Abundance (%) with [U- $^{13}\text{C}_6$ ]-Glucose	Fractional Abundance (%) with [U- $^{13}\text{C}_5$ ]-Inosine	Pathway
Ribose-5-Phosphate	M+5	98.5 $\pm$ 0.5	97.9 $\pm$ 0.8	PPP
Sedoheptulose-7-P	M+5	95.1 $\pm$ 1.1	94.5 $\pm$ 1.5	PPP
M+2	3.2 $\pm$ 0.4	3.5 $\pm$ 0.6	PPP	
Pyruvate	M+3	92.3 $\pm$ 2.1	89.5 $\pm$ 2.5	Glycolysis
Lactate	M+3	94.6 $\pm$ 1.8	91.2 $\pm$ 2.2	Glycolysis
Citrate	M+2	85.4 $\pm$ 3.0	81.7 $\pm$ 3.4	TCA Cycle
$\alpha$ -Ketoglutarate	M+2	81.2 $\pm$ 2.9	78.9 $\pm$ 3.1	TCA Cycle
Malate	M+2	75.6 $\pm$ 3.5	72.1 $\pm$ 3.8	TCA Cycle

Data are represented as mean  $\pm$  standard deviation and are corrected for natural  $^{13}\text{C}$  abundance. This table illustrates that inosine-derived ribose can extensively label downstream metabolites in central carbon metabolism, comparable to glucose.[6]

## Conclusion

Quantifying metabolic fluxes using [U- $^{13}\text{C}_5$ ]-Inosine is a robust method to investigate cellular reliance on alternative carbon sources. It provides critical insights into the metabolic flexibility of

cells, particularly in nutrient-stressed conditions relevant to cancer biology and immunology. The detailed protocols and workflow provided here offer a comprehensive guide for researchers and drug development professionals aiming to explore this important aspect of cellular metabolism.

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